2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a complex organic compound notable for its unique structure, which integrates a triazole ring, a pyrrolidine ring, and a benzoyl group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role as an intermediate in organic synthesis. The compound's IUPAC name is [4-(2-methoxyethoxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone, and it has a molecular formula of C20H25N5O4 with a molecular weight of 399.4 g/mol .
The compound can be classified under the category of heterocyclic compounds due to the presence of the triazole ring. It is also categorized as an organic compound because it contains carbon-based structures. The primary sources of information about this compound include scientific literature, chemical databases such as PubChem, and specialized chemical suppliers .
The synthesis of 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves several steps:
These synthetic routes may require specific reagents and conditions to optimize yield and purity. For instance, catalysts might be employed to facilitate reactions or improve selectivity .
The structure of 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole features:
The compound has a molecular formula of C20H25N5O4 and a molecular weight of 399.4 g/mol. Its InChI representation is InChI=1S/C20H25N5O4/c1-22-10-11-23-15-4-2-13(3-5-15)16(21)19-9-6-14(12-19)20-17-7-8-18-20/h2-5,7-8,14H,6,9-12H2,1H3 .
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Chromium trioxide | |
| Reduction | Lithium aluminum hydride |
| Sodium borohydride |
The products formed from these reactions vary based on specific conditions and reagents used .
The mechanism of action for 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets such as enzymes or receptors. Depending on its binding affinity, it may function as either an inhibitor or activator within various biological pathways including signal transduction and metabolic regulation .
While specific physical properties such as density and boiling point are not readily available for this compound, it is crucial to note that compounds in this class typically exhibit diverse physical characteristics based on their structural components.
The chemical properties include stability under various conditions and reactivity with common reagents. The compound's unique structure suggests potential for varied interactions in chemical reactions .
The applications of 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole include:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing its significance in ongoing research efforts within these fields.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4